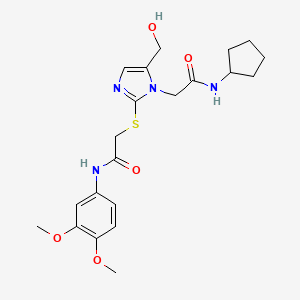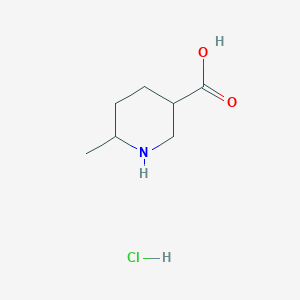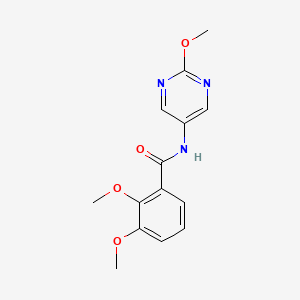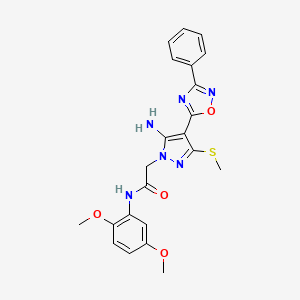
N-cyclopentyl-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. The IUPAC name can give you a lot of information about the structure of the compound. For example, in this case, the name tells you that the compound contains a cyclopentyl group, a 3,4-dimethoxyphenyl group, an amino group, a thio group, a hydroxymethyl group, and an imidazole ring.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would involve studying these reactions, including the reagents, conditions, and mechanisms involved.Molecular Structure Analysis
This involves studying the 3D structure of the molecule, including its geometry, bond lengths and angles, and conformation. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, under different conditions, and with different catalysts. The products of these reactions can also be analyzed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally or predicted using computational methods.Aplicaciones Científicas De Investigación
Metabolism of KR-31831 KR-31831, a compound structurally related to the queried chemical, has shown antiangiogenic properties. Its metabolic pathways in rats, studied through LC-MS/MS analysis, reveal the transformation of the acetal group to a hydroxymethyl group, N-dealkylation, and N-acetylation at the 6-amino group, forming metabolites detectable in bile, plasma, or urine post-intravenous administration to rats (Kim et al., 2005).
Antitumor Potential of Benzothiazole Derivatives Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, synthesized using a 2-(4-aminophenyl)benzothiazole structure, have demonstrated significant antitumor activity against a variety of human tumor cell lines. Specific compounds, notably N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide, stood out for their anticancer effects (Yurttaş et al., 2015).
Anticancer Activities of Imidazole Derivatives Compounds derived from 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide, synthesized and tested against various human tumor cell lines, have demonstrated significant anticancer activity, especially against melanoma-type cell lines. This highlights the potential of such derivatives in cancer therapeutics (Duran & Demirayak, 2012).
Safety And Hazards
The safety and hazards of a compound involve studying its toxicity, flammability, and environmental impact. This can involve both experimental studies and theoretical predictions.
Direcciones Futuras
The future directions for studying a compound can involve developing new synthetic methods, studying new reactions, investigating new biological activities, or improving its physical and chemical properties.
I hope this general approach can help you in your study of “N-cyclopentyl-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide” and other similar compounds. If you have more specific questions, feel free to ask!
Propiedades
IUPAC Name |
N-cyclopentyl-2-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-29-17-8-7-15(9-18(17)30-2)24-20(28)13-31-21-22-10-16(12-26)25(21)11-19(27)23-14-5-3-4-6-14/h7-10,14,26H,3-6,11-13H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVUDUKJXBXGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2588856.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2588858.png)


![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B2588863.png)


![2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2588870.png)
![2-chloro-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2588871.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide](/img/structure/B2588873.png)

![6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride](/img/structure/B2588875.png)
![(6S,7As)-6-hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B2588876.png)
